molecular formula C7H4BrIO B2675353 2-Bromo-3-iodobenzaldehyde CAS No. 1261850-39-8

2-Bromo-3-iodobenzaldehyde

Cat. No.: B2675353
CAS No.: 1261850-39-8
M. Wt: 310.916
InChI Key: NCNQHBCYUHHAJV-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with an aldehyde functional group

Scientific Research Applications

2-Bromo-3-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of medicinal agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

2-Bromo-3-iodobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Bromo-3-iodobenzaldehyde are not mentioned in the literature, bromobenzaldehydes are key starting materials in the total synthesis of anticancer agents, such as (-)-taxol . They also have potential applications in the synthesis of a wide range of isoquinolines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential bromination and iodination of benzaldehyde. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 2-Bromo-3-iodobenzoic acid.

    Reduction: Formation of 2-Bromo-3-iodobenzyl alcohol.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodobenzaldehyde is primarily related to its reactivity as an electrophilic aromatic compound. The presence of both bromine and iodine atoms enhances its ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis. The aldehyde group also allows for various functional group transformations, contributing to its utility in chemical reactions.

Comparison with Similar Compounds

  • 2-Bromobenzaldehyde
  • 3-Bromobenzaldehyde
  • 4-Bromobenzaldehyde
  • 2-Iodobenzaldehyde
  • 3-Iodobenzaldehyde
  • 4-Iodobenzaldehyde

Comparison: 2-Bromo-3-iodobenzaldehyde is unique due to the simultaneous presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its mono-halogenated counterparts. This dual halogenation allows for more diverse chemical transformations and applications in synthesis.

Properties

IUPAC Name

2-bromo-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNQHBCYUHHAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261850-39-8
Record name 2-Bromo-3-iodobenzaldehyde
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